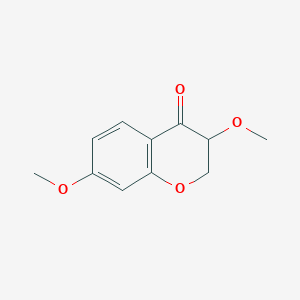
(1R)-1-(2-Anthryl)-2-methoxyethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-Anthryl)-2-methoxyethylamine is an organic compound with the molecular formula C17H17NO It is a chiral amine derivative of anthracene, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Anthryl)-2-methoxyethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene.
Functionalization: The anthracene is functionalized to introduce the methoxy group at the 2-position.
Chiral Amine Introduction: The chiral amine moiety is introduced through a series of reactions, including reduction and amination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
(1R)-1-(2-Anthryl)-2-methoxyethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can modify the anthracene ring or the amine group.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives, such as anthraquinones, substituted anthracenes, and modified amine derivatives.
科学的研究の応用
(1R)-1-(2-Anthryl)-2-methoxyethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of (1R)-1-(2-Anthryl)-2-methoxyethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
(1R)-1-(2-Anthryl)propanamine: Another chiral amine derivative of anthracene with similar structural features.
2-Anthracenemethanamine: A related compound with a different substitution pattern on the anthracene ring.
Uniqueness
(1R)-1-(2-Anthryl)-2-methoxyethylamine is unique due to the presence of both the methoxy group and the chiral amine moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
(1R)-1-anthracen-2-yl-2-methoxyethanamine |
InChI |
InChI=1S/C17H17NO/c1-19-11-17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,18H2,1H3/t17-/m0/s1 |
InChIキー |
YXNVTEUGIRLSQG-KRWDZBQOSA-N |
異性体SMILES |
COC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
正規SMILES |
COCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)


![(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052031.png)

